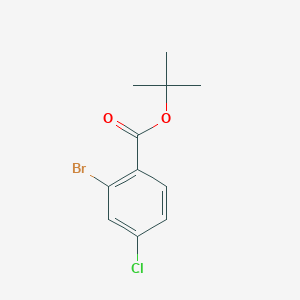

tert-Butyl 2-bromo-4-chlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

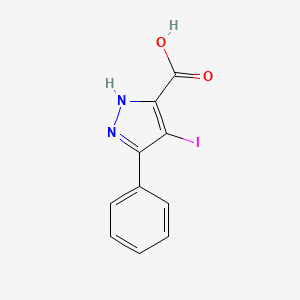

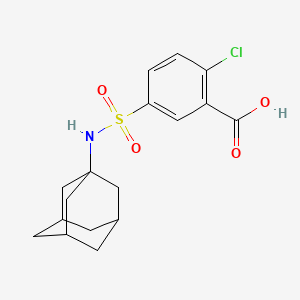

“tert-Butyl 2-bromo-4-chlorobenzoate” is an organobromine compound used as a standard reagent in synthetic organic chemistry . It is a colorless liquid with the molecular formula C11H12BrClO2 .

Synthesis Analysis

The synthesis of “this compound” can be achieved from Di-tert-butyl dicarbonate and 4-Bromo-2-chlorobenzoic acid . The reaction is typically carried out in a solvent like tetrahydrofuran .Molecular Structure Analysis

The molecular weight of “this compound” is 291.57 . Its InChI code is 1S/C11H12BrClO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 .Chemical Reactions Analysis

“this compound” is used to introduce tert-butyl groups . For example, it can be used in the tert-butylation of cyclopentadiene to give di-tert-butylcyclopentadiene .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 291.57 .Applications De Recherche Scientifique

Enantioselective Sensing

- Enantioselective Fluorescence Sensing : A study by Liu, Pestano, and Wolf (2008) introduced a C2-symmetric ligand synthesized from tert-butylaniline and 2-chlorobenzoic acid, used in a fluorescent scandium complex for enantioselective sensing of chiral amino alcohols. This approach allows for accurate measurements of amino alcohols' total amount and enantiomeric excess at micromolar concentrations, showcasing the compound's utility in chiral discrimination and sensing applications Liu et al., 2008.

Material Science and Electronics

- Blue-Emitting Anthracenes : Danel et al. (2002) synthesized a new series of blue-emitting materials based on tert-butyl-substituted anthracenes, demonstrating their application in creating stable, high-performance blue-light-emitting diodes (LEDs). These materials possess high thermal decomposition temperatures and exhibit moderate to good quantum efficiencies in the blue region, highlighting their potential in electronic and photonic devices Danel et al., 2002.

Organic Synthesis and Catalysis

- Asymmetric Synthesis of Amines : Ellman, Owens, and Tang (2002) discussed the versatility of N-tert-Butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. The study highlights the efficient synthesis of a wide range of highly enantioenriched amines, demonstrating the compound's significant role in organic synthesis Ellman et al., 2002.

Analytical Chemistry

- Determination of Bromide : Mishra et al. (2001) presented a method for determining bromide in samples by converting it into bromophenols, which are then analyzed by gas chromatography–mass spectrometry. This study underscores the compound's utility in analytical chemistry for bromide quantification in various samples Mishra et al., 2001.

Safety and Hazards

Safety information for “tert-Butyl 2-bromo-4-chlorobenzoate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

tert-butyl 2-bromo-4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBLOOUJHBSMDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-oxochromene-3-carboxamide](/img/structure/B2702626.png)

![(Z)-3-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}-2-phenyl-2-propenenitrile](/img/structure/B2702634.png)

![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2702645.png)

![3-(2,4-Dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2702647.png)

![1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2702649.png)